Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is a bicyclic compound featuring a tert-butyl ester and a hydroxymethyl group attached to a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps :
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or other hydroxymethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications :
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets and pathways . The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These features enable the compound to modulate biological activities and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but with a methyl ester instead of a tert-butyl ester.
tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate: Contains a bromomethyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a tert-butyl ester and a hydroxymethyl group on a bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-9(2,3)14-8(13)11-4-10(5-11,6-11)7-12/h12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLHKGILXGAQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153910 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138732-32-8 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138732-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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